molecular formula C14H21NO B13797696 4-[2-(4-Ethylphenyl)ethyl]morpholine

4-[2-(4-Ethylphenyl)ethyl]morpholine

Cat. No.: B13797696
M. Wt: 219.32 g/mol
InChI Key: ZQTNLWUYFOGYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Ethylphenyl)ethyl]morpholine is an organic compound with the molecular formula C14H21NO . It features a morpholine ring, which is a common structural motif in medicinal chemistry and drug discovery due to its advantageous properties . The morpholine ring is classified as a "privileged structure," meaning it is found in numerous bioactive molecules and approved drugs, contributing favorably to their physicochemical characteristics, metabolic stability, and pharmacokinetic profiles . Researchers investigate morpholine derivatives like this one for a wide spectrum of pharmacological activities, as the ring can be an integral component of a pharmacophore or bestow selective affinity for various enzyme active sites and receptors . This compound serves as a valuable synthetic building block in the design and development of new chemical entities for research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[2-(4-ethylphenyl)ethyl]morpholine

InChI

InChI=1S/C14H21NO/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16-12-10-15/h3-6H,2,7-12H2,1H3

InChI Key

ZQTNLWUYFOGYBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCN2CCOCC2

Origin of Product

United States

Synthetic Methodologies for 4 2 4 Ethylphenyl Ethyl Morpholine and Its Derivatives

Retrosynthetic Analysis of the 4-[2-(4-Ethylphenyl)ethyl]morpholine Scaffold

Retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The most evident disconnection is at the C-N bond between the morpholine (B109124) nitrogen and the ethyl side chain. This bond can be formed through nucleophilic substitution or reductive amination.

This primary disconnection suggests two main synthetic pathways:

Pathway A: Alkylation. This involves morpholine acting as a nucleophile and a 2-(4-ethylphenyl)ethyl group bearing a suitable leaving group.

Pathway B: Reductive Amination. This approach involves the reaction of a 4-ethylphenylacetaldehyde with morpholine, followed by reduction of the resulting iminium ion or enamine.

A further disconnection of the 2-(4-ethylphenyl)ethyl precursor can lead back to simpler, commercially available starting materials like 4-ethylbenzaldehyde (B1584596) or 4-ethylacetophenone. The morpholine ring itself is a readily available starting material.

Precursor Design and Selection for Targeted Synthesis

Based on the retrosynthetic analysis, the design and selection of appropriate precursors are critical for an efficient synthesis.

For Pathway A (Alkylation) , the key precursors are:

Morpholine: A commercially available and inexpensive secondary amine.

2-(4-Ethylphenyl)ethyl Halide (or other activated species): This electrophile can be prepared from 2-(4-ethylphenyl)ethanol (B1329224). For instance, 2-(4-ethylphenyl)ethanol can be converted to 2-(4-ethylphenyl)ethyl bromide or chloride using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, to enhance its leaving group ability.

For Pathway B (Reductive Amination) , the necessary precursors are:

Morpholine: As in the alkylation approach.

4-Ethylphenylacetaldehyde: This aldehyde can be synthesized from 4-ethylstyrene (B166490) via hydroformylation or from 4-ethylbenzyl chloride through a two-step process involving cyanide displacement followed by reduction.

The choice between these precursor sets will depend on the relative cost, availability, and ease of handling of the respective starting materials.

Direct Alkylation and Amination Approaches to the Morpholine Core

Direct N-alkylation of morpholine is a straightforward and widely used method for the synthesis of N-substituted morpholines. This SN2 reaction involves the nucleophilic attack of the morpholine nitrogen on an alkyl halide or a similar electrophile.

The general reaction is as follows: Morpholine + 2-(4-Ethylphenyl)ethyl-X → this compound + HX (where X = Cl, Br, I, OTs, OMs)

This reaction is typically carried out in the presence of a base to neutralize the acid byproduct (HX), which would otherwise protonate the morpholine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a tertiary amine like triethylamine (B128534) (Et₃N). The choice of solvent depends on the solubility of the reactants and the reaction temperature, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being common choices.

ElectrophileBaseSolventTemperature (°C)Typical Yield (%)
2-(4-Ethylphenyl)ethyl bromideK₂CO₃Acetonitrile8085-95
2-(4-Ethylphenyl)ethyl chlorideNaI (catalyst), K₂CO₃Acetonitrile8075-85
2-(4-Ethylphenyl)ethyl tosylateTriethylamineDichloromethane25-4090-98

This is an interactive data table based on representative yields for similar N-alkylation reactions.

Reductive Amination Strategies for this compound Synthesis

Reductive amination offers an alternative and often milder route to this compound. This one-pot reaction involves the initial formation of an enamine or an iminium ion from the reaction of morpholine with 4-ethylphenylacetaldehyde. This intermediate is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed, each with its own advantages in terms of reactivity and selectivity. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, or an aprotic solvent like dichloromethane.

AldehydeReducing AgentSolventpHTypical Yield (%)
4-EthylphenylacetaldehydeNaBH(OAc)₃DichloromethaneNeutral90-97
4-EthylphenylacetaldehydeNaBH₃CNMethanol6-780-90
4-EthylphenylacetaldehydeH₂/Pd-CEthanolN/A85-95

This is an interactive data table based on representative yields for similar reductive amination reactions.

Sodium triacetoxyborohydride is often the reagent of choice as it is mild, does not reduce the aldehyde starting material as readily as NaBH₄, and the reaction can be carried out under neutral conditions. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also an effective and clean method, producing only water as a byproduct.

Advanced Catalytic Methods in Morpholine Ring Formation

While the synthesis of the target compound focuses on the substitution of the morpholine nitrogen, advanced catalytic methods are pivotal in the synthesis of the morpholine ring itself, which can then be functionalized. These methods often provide access to substituted morpholines that might be used to create derivatives of the target compound.

Recent advances in catalysis have led to novel methods for constructing the morpholine scaffold. For example, palladium-catalyzed intramolecular carboamination of substituted ethanolamine (B43304) derivatives can lead to the formation of substituted morpholines. nih.gov Copper-promoted oxyamination of alkenes is another powerful strategy for the stereoselective synthesis of functionalized morpholines. nih.gov Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org These methods, while not directly forming the target molecule from simple precursors, are crucial for the synthesis of a diverse range of morpholine-containing compounds.

Stereoselective Synthesis Considerations for Related Chiral Analogues

The parent compound, this compound, is achiral. However, if substituents were to be introduced on the morpholine ring or the ethyl side chain, chiral centers could be created. In such cases, stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer.

For instance, if a methyl group were present at the 2-position of the morpholine ring, a stereocenter would exist. The synthesis of such a chiral analogue would require either starting from a chiral precursor, such as an enantiomerically pure amino alcohol, or employing an asymmetric catalytic method. Asymmetric hydrogenation of unsaturated morpholines using chiral rhodium catalysts is one such approach to obtain 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.org Stereoselective total synthesis of C-substituted morpholine derivatives has also been achieved using intramolecular reductive etherification reactions. acs.org

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing reaction conditions is crucial to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts. For both the direct alkylation and reductive amination routes, several parameters can be adjusted.

For Direct Alkylation:

Base: The strength and stoichiometry of the base can influence the reaction rate. A stronger base may accelerate the reaction but could also promote side reactions. Using 1.1 to 1.5 equivalents of a mild base like K₂CO₃ is often a good starting point.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities. The optimal temperature is typically found by balancing reaction time with product purity.

Solvent: The choice of solvent can affect the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred.

Leaving Group: The nature of the leaving group on the electrophile significantly impacts the reaction rate (I > Br > OTs > Cl).

For Reductive Amination:

Reducing Agent: The choice of reducing agent is critical. NaBH(OAc)₃ is often preferred for its mildness and selectivity. The stoichiometry should be carefully controlled to ensure complete reduction without reducing other functional groups.

pH: For reducing agents like NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is necessary to facilitate iminium ion formation without decomposing the reducing agent.

Temperature: These reactions are often run at or below room temperature to control the rate of reduction and minimize side reactions.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions. researchgate.netchemrxiv.orgresearchgate.net

Chemical Transformations and Derivatization Strategies of 4 2 4 Ethylphenyl Ethyl Morpholine

Functionalization of the Phenyl Ring in 4-[2-(4-Ethylphenyl)ethyl]morpholine

The phenyl ring of this compound contains an ethyl group, which is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. The steric hindrance from the ethyl group might favor substitution at the positions ortho to it. However, the large morpholinoethyl substituent could also influence the regioselectivity.

Predicted Electrophilic Aromatic Substitution Reactions:

Reaction TypeReagentsPredicted Major Products
Nitration HNO₃, H₂SO₄4-[2-(4-Ethyl-2-nitrophenyl)ethyl]morpholine and 4-[2-(4-Ethyl-3-nitrophenyl)ethyl]morpholine
Halogenation Br₂, FeBr₃4-[2-(2-Bromo-4-ethylphenyl)ethyl]morpholine and 4-[2-(3-Bromo-4-ethylphenyl)ethyl]morpholine
Friedel-Crafts Acylation CH₃COCl, AlCl₃4-[2-(2-Acetyl-4-ethylphenyl)ethyl]morpholine and 4-[2-(3-Acetyl-4-ethylphenyl)ethyl]morpholine
Sulfonation Fuming H₂SO₄4-[2-(4-Ethyl-2-sulfophenyl)ethyl]morpholine and 4-[2-(4-Ethyl-3-sulfophenyl)ethyl]morpholine

Modifications at the Morpholine (B109124) Nitrogen and Alpha-Carbons

The tertiary amine of the morpholine ring is a key site for chemical modification. The alpha-carbons to the nitrogen and oxygen atoms also present opportunities for functionalization, although these reactions are generally less common.

The nitrogen atom can be readily quaternized or oxidized:

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) would yield the corresponding quaternary ammonium (B1175870) salt, 4-ethyl-4-[2-(4-ethylphenyl)ethyl]morpholin-4-ium iodide. This modification would introduce a permanent positive charge, significantly altering the compound's solubility and biological properties.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) would form this compound-4-oxide. N-oxides are often more water-soluble and can exhibit different pharmacological profiles than their parent amines.

Functionalization of the alpha-carbons is more challenging but could potentially be achieved through radical-based reactions or by deprotonation with a strong base followed by reaction with an electrophile.

Formation of Salts and Co-crystals for Research Applications

The basic nitrogen of the morpholine ring allows for the straightforward formation of acid addition salts. These salts are often crystalline and exhibit improved solubility and stability compared to the free base, which is advantageous for research and handling.

Potential Salt Forms:

AcidResulting Salt
Hydrochloric acidThis compound hydrochloride
Sulfuric acidThis compound sulfate
Citric acidThis compound citrate
Tartaric acidThis compound tartrate

Co-crystals , which are crystalline structures composed of two or more neutral molecules, could also be formed. chemrxiv.org The formation of co-crystals with suitable co-formers (e.g., carboxylic acids, amides) could be explored to modify the physicochemical properties of the compound, such as its melting point, solubility, and bioavailability. nih.gove3s-conferences.org The selection of a co-former would be guided by principles of crystal engineering, considering hydrogen bonding and other non-covalent interactions. chemrxiv.org

Bioconjugation Strategies for Mechanistic Research (In Vitro/Non-Clinical)

For in vitro mechanistic studies, this compound could be conjugated to other molecules, such as fluorescent dyes, affinity tags (e.g., biotin), or larger biomolecules like peptides or proteins. This would require the introduction of a reactive functional group onto the molecule.

Potential Bioconjugation Strategies:

Functionalization of the Phenyl Ring: A functional group suitable for bioconjugation, such as a carboxylic acid, an amine, or a clickable handle (e.g., an azide (B81097) or alkyne), could be introduced onto the phenyl ring via the electrophilic substitution reactions mentioned previously, followed by further synthetic modifications.

Derivatization of the Morpholine Ring: While direct functionalization of the morpholine ring for bioconjugation is not straightforward, it might be possible to synthesize an analogue of the target molecule that already contains a reactive handle.

Once a suitable derivative is prepared, standard bioconjugation chemistries could be employed:

Amide Coupling: A carboxylic acid derivative could be coupled to an amine-containing molecule using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Click Chemistry: An azide- or alkyne-functionalized derivative could be coupled to a complementary molecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

These bioconjugation strategies would enable the use of this compound in a variety of in vitro assays to study its interactions with biological targets.

Computational and Theoretical Chemistry of 4 2 4 Ethylphenyl Ethyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 4-[2-(4-Ethylphenyl)ethyl]morpholine. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net

The electronic properties of interest include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For morpholine (B109124) derivatives, the nitrogen and oxygen atoms are typically regions of high electron density, influencing their reactivity. academicjournals.org

Table 1: Calculated Electronic Properties of a Representative Morpholine Derivative (4-ethylmorpholine)

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole Moment (μ)Data not available

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.net For substituted morpholines, the substituents can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups. nih.gov

Conformational analysis can be performed using computational methods to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, including biological macromolecules. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. dovepress.comnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the conformational changes, flexibility, and interactions of the molecule in different environments, such as in a solvent or near a surface. researchgate.netmdpi.com These simulations are essential for understanding the molecule's behavior in a non-static, more realistic context. nih.gov

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of this compound, including its vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule. researchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.gov This comparison helps in confirming the molecular structure and understanding the vibrational characteristics of different functional groups.

The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical methods. academicjournals.org These calculations provide valuable information about the electronic environment of the different nuclei in the molecule. Theoretical predictions of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), can help in understanding the electronic transitions and the photophysical properties of the compound. researchgate.net

Table 2: Predicted Spectroscopic Data for a Generic Morpholine Derivative

Spectroscopic TechniquePredicted Parameter
FT-IRVibrational Frequencies (cm⁻¹)
FT-RamanRaman Activities
¹H NMRChemical Shifts (ppm)
¹³C NMRChemical Shifts (ppm)
UV-VisAbsorption Wavelengths (nm)

Note: This table represents the types of spectroscopic data that can be predicted theoretically. Specific data for this compound would require dedicated computational studies.

Molecular Docking Studies with Biological Macromolecules (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-clinical context, molecular docking can be used to explore the potential interactions of this compound with various biological macromolecules, such as enzymes or receptors, to understand its binding modes and affinities. scispace.comeurjchem.comnih.govresearchgate.net

The process involves generating a set of possible conformations of the ligand (this compound) and positioning them within the binding site of the macromolecule. A scoring function is then used to estimate the binding affinity for each pose. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-macromolecule complex. scispace.comeurjchem.com Such insights are valuable for understanding the structural basis of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov For analogues of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be constitutional, topological, geometrical, or electronic in nature. By correlating these descriptors with the observed activities of a training set of molecules, a predictive model can be built. nih.govresearchgate.net This model can then be used to estimate the activity of new, untested analogues, thereby guiding the design of compounds with desired properties. QSAR studies on related morpholine and piperazine (B1678402) derivatives have demonstrated the utility of this approach in understanding structure-activity relationships. nih.govnih.gov

Analysis of Hydrogen Bonding and Intermolecular Interactions

The morpholine moiety in this compound contains a nitrogen atom that can act as a hydrogen bond acceptor and, if protonated, the N-H group can act as a hydrogen bond donor. nih.gov The oxygen atom in the morpholine ring is also a potential hydrogen bond acceptor. researchgate.net The ability to form hydrogen bonds is a critical factor in determining the molecule's physical properties and its interactions with other molecules. cambridgemedchemconsulting.commdpi.com

In addition to hydrogen bonding, other intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and π-π stacking (involving the ethylphenyl group) can play a significant role in the solid-state packing of the molecule and its interactions in solution. researchgate.net Computational methods can be used to analyze and quantify these interactions, providing a detailed picture of the intermolecular forces at play. nih.gov Hirshfeld surface analysis is a useful tool for visualizing and quantifying intermolecular contacts in crystal structures.

Investigation of Biological Interactions and Mechanistic Pathways Strictly Non Clinical Focus

Evaluation of Binding Affinity to Specific Receptor Targets (In Vitro Assays)

A comprehensive search of scientific literature and chemical databases reveals a lack of available data regarding the in vitro binding affinity of 4-[2-(4-Ethylphenyl)ethyl]morpholine to any specific receptor targets. Consequently, its receptor binding profile, including any potential selectivity or affinity for receptors such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, remains uncharacterized.

Enzymatic Inhibition Studies in Isolated Systems

There is currently no publicly available data from in vitro enzymatic inhibition studies for this compound. Its potential to inhibit or modulate the activity of specific enzymes has not been reported in the scientific literature.

Cellular Uptake and Distribution in Cultured Cell Lines (Non-Human Cells)

No studies detailing the cellular uptake, distribution, or mechanisms of transport of this compound in non-human cultured cell lines have been identified in the public domain. The permeability of this compound across non-human cell membranes and its subsequent intracellular localization are unknown.

Modulation of Intracellular Signaling Pathways (In Vitro Studies)

There is no available in vitro data on the effects of this compound on intracellular signaling pathways. Research has not yet been published to indicate whether this compound can modulate key signaling cascades, such as those involving kinases, phosphatases, or second messengers, in any cell-based assays.

Cytotoxicity and Antiproliferative Effects on Select Cell Types (Non-Human Cells)

No specific data on the cytotoxicity or antiproliferative effects of this compound on any non-human cell lines has been reported in the available scientific literature.

Investigation of Antimicrobial Potency in In Vitro Models

A thorough review of published research indicates that there is no specific in vitro data available concerning the antimicrobial potency of this compound against any bacterial or fungal strains.

Structure Activity Relationship Sar Studies for 4 2 4 Ethylphenyl Ethyl Morpholine Analogues

Systemic Modification of the Ethylphenyl Moiety

The ethylphenyl group in 4-[2-(4-Ethylphenyl)ethyl]morpholine offers a prime target for systematic modification to probe its influence on the molecule's activity. Research into related morpholine-containing compounds has demonstrated that substitutions on the phenyl ring can significantly impact biological outcomes.

Variations in the nature and position of substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk, all of which are critical determinants of a compound's interaction with biological targets. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's pharmacokinetic and pharmacodynamic properties.

While specific data on the 4-ethylphenyl variant is limited in publicly available research, general principles from analogous series can be extrapolated. For example, in some classes of morpholine (B109124) derivatives, an unsubstituted phenyl ring or the presence of electron-donating groups has been shown to be beneficial for certain biological activities.

To systematically explore the SAR of the ethylphenyl moiety, a series of analogues could be synthesized and evaluated. The following table outlines a hypothetical series of such modifications:

Compound IDR1 (para-position)R2 (other positions)Predicted Impact on Activity (Hypothetical)
A-1 -CH2CH3 (Parent)HBaseline activity
A-2 -HHDecrease in lipophilicity, potential change in binding
A-3 -CH3HSimilar lipophilicity to parent, minor steric change
A-4 -OCH3HIncreased polarity, potential for hydrogen bonding
A-5 -ClHIncreased lipophilicity and electronic effects
A-6 -CF3HStrong electron-withdrawing effect, increased lipophilicity
A-7 -OHHPotential for hydrogen bonding, increased polarity

Exploration of Substituents on the Morpholine Ring System

The morpholine ring, a saturated heterocycle, is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. researchgate.net Modifications to this ring can influence a compound's solubility, metabolic stability, and target engagement.

Substitutions on the carbon atoms of the morpholine ring can introduce chirality and steric bulk, which may lead to enhanced selectivity for a particular biological target. For example, the introduction of methyl groups or other small alkyl chains can probe the steric tolerance of a binding pocket. Bridged morpholine analogues have also been explored in other chemical series to improve selectivity and potency. nih.gov

A systematic exploration of substituents on the morpholine ring of this compound could involve the synthesis and analysis of compounds such as those proposed in the table below:

Compound IDSubstitution on Morpholine RingPredicted Impact on Activity (Hypothetical)
B-1 Unsubstituted (Parent)Baseline activity
B-2 2-methylIntroduction of a chiral center, potential for improved binding
B-3 3,5-dimethylIncreased steric bulk, potential for enhanced selectivity
B-4 2-phenylSignificant increase in steric bulk and lipophilicity
B-5 3-oxoIntroduction of a polar group, potential for new interactions

Variation of the Alkyl Linker Length and Branching

The two-carbon ethyl linker connecting the ethylphenyl and morpholine moieties plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. Altering the length and branching of this alkyl chain can significantly impact the molecule's conformational flexibility and its ability to adopt an optimal orientation for binding to a target.

Studies on other classes of morpholine-containing compounds have shown that the length of the alkyl linker is a critical determinant of activity. For instance, in a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group, a shorter two-methylene linker between the quinoline (B57606) and morpholine moieties resulted in better inhibition of certain enzymes compared to longer linkers. nih.gov

To investigate the impact of the alkyl linker in the context of this compound, a series of analogues with varying linker lengths and branching patterns could be synthesized and their activities compared.

Compound IDAlkyl LinkerPredicted Impact on Activity (Hypothetical)
C-1 -CH2CH2- (Parent)Baseline activity
C-2 -CH2-Reduced flexibility, altered spatial orientation of rings
C-3 -CH2CH2CH2-Increased flexibility and distance between rings
C-4 -CH(CH3)CH2-Introduction of a chiral center and steric bulk
C-5 -CH2CH(CH3)-Altered positioning of the morpholine ring

Correlation of Structural Features with Observed Biological or Chemical Activity (In Vitro/Theoretical)

The biological or chemical activity of the this compound analogues would need to be determined through in vitro assays or theoretical modeling to establish a clear SAR. The choice of assay would depend on the specific chemical or biological property of interest.

For example, if the target is a specific enzyme, an in vitro inhibition assay would be employed to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). A lower IC50 value would indicate higher potency.

Theoretical studies, such as molecular docking, can provide insights into the binding modes of the analogues with a putative target. These computational methods can help to rationalize the observed SAR and guide the design of new, more potent compounds. For instance, docking studies could reveal that a particular substituent on the phenyl ring forms a favorable hydrogen bond with an amino acid residue in the binding site, thus explaining its enhanced activity.

The data from these studies can be compiled to draw correlations between specific structural features and activity. For example, a plot of IC50 values against the lipophilicity (logP) of the phenyl-substituted analogues could reveal a quantitative relationship between these two parameters.

Design Principles for Enhanced Selectivity and Potency in Chemical Systems

The collective findings from the systematic modification of the different molecular components of this compound can be distilled into a set of design principles for creating new analogues with enhanced selectivity and potency.

Key Design Principles May Include:

Optimizing Phenyl Ring Substitution: Based on the SAR data, specific substituents on the phenyl ring that lead to increased activity can be identified. For example, it might be determined that small, electron-donating groups at the para-position are optimal.

Fine-Tuning Morpholine Ring Conformation: The introduction of specific substituents on the morpholine ring, such as a methyl group at a particular position, might lock the molecule into a more favorable conformation for binding, thereby increasing potency and selectivity.

Adjusting Linker Length and Flexibility: The length and rigidity of the alkyl linker can be tailored to achieve the optimal distance and orientation between the phenyl and morpholine rings for a given target. A shorter, more rigid linker might be preferable for targets with well-defined binding pockets.

Exploiting Specific Interactions: By understanding the binding mode of the parent compound and its analogues, new derivatives can be designed to exploit specific interactions with the target, such as hydrogen bonds, hydrophobic interactions, or pi-stacking.

By applying these design principles, medicinal chemists can rationally design and synthesize new analogues of this compound with improved chemical or biological profiles. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and chemical probe development.

Advanced Analytical Methodologies for 4 2 4 Ethylphenyl Ethyl Morpholine

Chromatographic Techniques for Separation and Quantification (HPLC, GC, SFC)

Chromatographic methods are fundamental for the separation and quantification of 4-[2-(4-Ethylphenyl)ethyl]morpholine from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary technique for the analysis of moderately polar compounds like this compound. A C18 or phenyl-hexyl column is typically employed to achieve effective separation. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This allows for the efficient elution of the compound while ensuring good peak shape and resolution. UV detection is commonly set at a wavelength corresponding to the absorbance maximum of the phenyl ring, typically around 220-230 nm.

Hypothetical HPLC Parameters for this compound:

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 227 nm
Injection Volume 10 µL

| Expected Retention Time | 8-12 minutes |

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the relatively high boiling point of this compound, a high-temperature capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is recommended. A temperature-programmed analysis is necessary to ensure the timely elution of the compound without degradation. A flame ionization detector (FID) can be used for quantification, offering high sensitivity. For unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the preferred method.

Representative GC Parameters for this compound:

Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 150 °C, ramp to 300 °C at 15 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C

| Injection Mode | Splitless |

Supercritical Fluid Chromatography (SFC):

SFC presents a green alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol. This technique is particularly advantageous for the separation of chiral compounds and can offer faster analysis times and reduced solvent consumption compared to HPLC. For a tertiary amine like this compound, SFC can provide excellent selectivity and efficiency.

Mass Spectrometry Applications for Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the identification and purity assessment of this compound. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, enabling confident identification.

In electron ionization (EI) mode, typically used with GC-MS, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M+) would be observed at its corresponding molecular weight. Key fragmentation pathways would likely involve cleavage of the bond between the ethyl group and the morpholine (B109124) nitrogen (alpha-cleavage), as well as fragmentation of the ethylphenyl group.

In electrospray ionization (ESI) mode, commonly used with LC-MS, the protonated molecule [M+H]+ would be the predominant ion in the positive ion mode. Tandem mass spectrometry (MS/MS) can be employed to further fragment this precursor ion, yielding product ions that are characteristic of the molecule's structure. This is particularly useful for quantitative analysis in complex matrices through multiple reaction monitoring (MRM).

Plausible Mass Spectral Fragmentation Data for this compound:

Ion Type Proposed m/z Putative Fragment Structure
[M+H]+ 234.18 Protonated parent molecule
Fragment 1 117.10 [C8H9]+ (Ethylphenyl cation)
Fragment 2 100.12 [C5H12NO]+ (Morpholinoethyl fragment)

| Fragment 3 | 86.09 | [C4H8NO]+ (Morpholine ring fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the aromatic protons of the ethylphenyl group, the methylene (B1212753) protons of the ethyl bridge, and the methylene protons of the morpholine ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts would be indicative of the type of carbon (aromatic, aliphatic, attached to nitrogen or oxygen). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃ 1.2 (t, 3H) 15.5
Ethyl-CH₂ 2.6 (q, 2H) 28.5
Aromatic-CH 7.1-7.2 (m, 4H) 128.0, 128.5
Aromatic-C (quaternary) - 137.0, 142.0
Ethyl bridge-CH₂ 2.5-2.8 (m, 4H) 33.0, 58.0
Morpholine-CH₂ (C-N) 2.4-2.5 (m, 4H) 53.5

| Morpholine-CH₂ (C-O) | 3.6-3.7 (m, 4H) | 67.0 |

X-ray Crystallography for Solid-State Structural Analysis

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and conformational information. For this compound, X-ray crystallography could confirm the chair conformation of the morpholine ring and the spatial arrangement of the (4-ethylphenyl)ethyl substituent.

Representative Crystallographic Data for an N-Substituted Morpholine Derivative:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 12.456
c (Å) 14.789
**β (°) ** 98.76
**Volume (ų) ** 1845.2

| Z | 4 |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex mixtures, such as in biological fluids or environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of trace levels of the compound. fda.gov.tw The initial separation by HPLC is followed by detection using a tandem mass spectrometer, often operating in MRM mode for enhanced specificity. fda.gov.tw This method is widely used in pharmacokinetic and metabolic studies. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison to spectral libraries.

The application of these advanced analytical methodologies provides a robust framework for the comprehensive characterization of this compound, ensuring its identity, purity, and quantity can be accurately determined in a variety of contexts.

Potential Applications in Material Science and Chemical Engineering

Use as a Building Block in Organic Synthesis

The morpholine (B109124) moiety is a well-established pharmacophore and a versatile building block in organic synthesis, lending favorable physicochemical properties to target molecules. e3s-conferences.org The synthesis of morpholine and its derivatives can be achieved through various established chemical pathways, including the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, or through intramolecular hydroalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org These synthetic routes offer avenues for the preparation of a wide array of substituted morpholines. organic-chemistry.orgresearchgate.net

In the context of 4-[2-(4-Ethylphenyl)ethyl]morpholine, its structure allows for further chemical modifications. The nitrogen atom of the morpholine ring can participate in nucleophilic substitution and addition reactions, while the ethylphenyl group can undergo electrophilic aromatic substitution, enabling the introduction of additional functional groups. This versatility makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. e3s-conferences.org

Table 1: Synthetic Pathways to Morpholine Derivatives

Reaction TypeReactantsCatalyst/ReagentProduct Type
Cyclization1,2-amino alcohols, α-phenylvinylsulfonium salt-C-substituted morpholines
Intramolecular HydroalkoxylationNitrogen-tethered alkenesBoron trifluoride etherateMorpholines
Wacker-type Aerobic Oxidative CyclizationAlkenes with tethered nitrogen nucleophilesPd(DMSO)₂(TFA)₂Substituted morpholines
N-alkylationMorpholine, Ethyl chloroacetateTriethylamine (B128534)Morpholin-N-ethylacetate

This table summarizes general synthetic strategies for morpholine derivatives, which could be adapted for the synthesis of or from this compound.

Role as a Ligand in Coordination Chemistry

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The formation of metal complexes with morpholine-containing ligands is a subject of ongoing research, with applications in catalysis and materials science. The nature of the ethylphenyl substituent can influence the electronic properties and steric hindrance around the coordinating nitrogen atom, thereby affecting the stability and reactivity of the resulting metal complexes.

While specific studies on the coordination chemistry of this compound are not extensively documented, the broader class of morpholine derivatives has been shown to form stable complexes with various transition metals. These complexes can exhibit interesting magnetic, optical, and catalytic properties. For instance, the interaction of phenanthroline-based ligands, which can be conceptually related to complex aromatic amines, with metal ions has been studied for their potential in targeting DNA structures. mdpi.com

Investigation as a Component in Polymer Synthesis

Morpholine derivatives have found utility in polymer science, acting as monomers, initiators, or modifiers in polymerization processes. e3s-conferences.org For example, the cationic polymerization of 4-(oxiran-2-ylmethyl)morpholine has been reported, demonstrating the ability of the morpholine moiety to be incorporated into polymer chains. researchgate.net The presence of the morpholine ring can impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions.

The compound this compound could potentially be used in the synthesis of functional polymers. The ethylphenyl group might enhance the polymer's hydrophobicity and aromatic interactions, while the morpholine unit could introduce polarity and a site for further functionalization or cross-linking. Such polymers could find applications as coatings, adhesives, or in the development of advanced composite materials. e3s-conferences.org

Applications in Catalysis or Reaction Engineering

The basic nitrogen atom in the morpholine ring allows it to function as a base catalyst or as a ligand in transition metal catalysis. Morpholine-based organocatalysts have been employed in various organic transformations, such as the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org The efficiency of these catalysts can be tuned by modifying the substituents on the morpholine ring.

Specifically, this compound could be investigated as a catalyst in reactions where a moderately basic and sterically hindered amine is beneficial. Furthermore, its role as a ligand in metal-catalyzed reactions, such as cross-coupling reactions, could be explored. The ethylphenyl group might influence the catalyst's solubility in organic solvents and its interaction with aromatic substrates. Additionally, morpholine itself has been used to modify supported metal catalysts, for instance, in the selective hydrogenation of p-chloronitrobenzene, where it acts as a dechlorination inhibitor. mdpi.com

Table 2: Examples of Morpholine Derivatives in Catalysis

Catalyst TypeReactionRole of Morpholine Derivative
Organocatalyst1,4-addition of aldehydes to nitroolefinsEnamine formation and stereochemical control
Catalyst ModifierSelective hydrogenation of p-chloronitrobenzeneDechlorination inhibitor on a Pd/γ-Al₂O₃ catalyst

This table provides examples of how morpholine derivatives are used in catalysis, suggesting potential roles for this compound.

Utilization in Sensor Technologies or Functional Materials

The development of functional materials, including sensors, often relies on the incorporation of specific chemical moieties that can interact with analytes or respond to external stimuli. Morpholine derivatives have been explored for their potential in creating such materials. For instance, the functionalization of a (2-thienyl)quinazoline fluorophore with a morpholine group has been shown to yield compounds with interesting photophysical properties, including the ability to act as colorimetric and luminescent pH sensors. researchgate.net

The structure of this compound, with its combination of a heterocyclic amine and an aromatic group, suggests that it could be a precursor for the synthesis of novel functional materials. The ethylphenyl group could be functionalized to tune the electronic properties or to attach the molecule to a surface or a polymer backbone. The morpholine nitrogen could serve as a binding site for specific analytes, potentially leading to changes in the material's optical or electronic properties upon binding. While direct applications of this compound in sensor technologies have not been reported, the broader potential of morpholine derivatives in this area is a promising field of research. functmaterials.org.ua

Future Research Directions and Unaddressed Areas in 4 2 4 Ethylphenyl Ethyl Morpholine Research

Exploration of Novel Synthetic Pathways for Scalability

Currently, specific, high-yield synthetic routes for 4-[2-(4-Ethylphenyl)ethyl]morpholine are not extensively documented in publicly accessible literature. Future research should focus on developing and optimizing synthetic methodologies that are not only efficient but also scalable, to produce the compound in sufficient quantities for comprehensive study. nih.gov General methods for the synthesis of N-substituted morpholines often involve the reaction of morpholine (B109124) with an appropriate electrophile or the construction of the morpholine ring itself. organic-chemistry.orgnih.gov

Key areas for exploration include:

Reductive Amination: A plausible route could involve the reductive amination of (4-ethylphenyl)acetaldehyde (B1616904) with morpholine. This would be a direct and often high-yielding method.

N-Alkylation of Morpholine: The reaction of morpholine with a 2-(4-ethylphenyl)ethyl halide or sulfonate ester would be another straightforward approach. Optimization of reaction conditions, such as solvent, base, and temperature, would be crucial for maximizing yield and minimizing side products.

Ring-Opening Reactions: The reaction of 4-ethylstyrene (B166490) oxide with morpholine could also be explored as a potential synthetic route.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

Synthetic Pathway Starting Materials Potential Advantages Potential Challenges
Reductive Amination (4-ethylphenyl)acetaldehyde, Morpholine, Reducing agent (e.g., NaBH4, H2/Pd) Direct, often high-yielding Availability and stability of the aldehyde
N-Alkylation Morpholine, 2-(4-ethylphenyl)ethyl halide/sulfonate Straightforward SN2 reaction Potential for over-alkylation, synthesis of the electrophile
Ring-Opening of Epoxide 4-Ethylstyrene oxide, Morpholine Atom-economical Regioselectivity of the ring-opening

Future work should aim to develop a robust and cost-effective synthesis that can be readily scaled up for further research and potential commercial applications. nih.gov

Deeper Mechanistic Insights into its Chemical Reactivity

The chemical reactivity of this compound is predicted to be dictated by its constituent functional groups: the morpholine ring and the ethylphenyl moiety. The nitrogen atom of the morpholine ring is basic and nucleophilic, although its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the ether oxygen. wikipedia.org

Future research should investigate:

N-Oxidation: The susceptibility of the morpholine nitrogen to oxidation, which could be a metabolic pathway in biological systems.

Ring Stability: The stability of the morpholine ring under various conditions, including strongly acidic or basic media, and at elevated temperatures. Studies on the decomposition of morpholine itself have shown complex pathways involving intramolecular hydrogen shifts. acs.orgnih.gov

Reactions at the Aromatic Ring: The ethylphenyl group can undergo typical electrophilic aromatic substitution reactions. The directing effects of the ethyl group and the morpholinoethyl substituent would be of interest.

Benzylic Reactivity: The benzylic protons of the ethyl group may be susceptible to radical or oxidative reactions.

Understanding the fundamental chemical reactivity of this molecule is essential for predicting its metabolic fate, potential toxicities, and for designing stable formulations if it were to be developed as a therapeutic agent.

Identification of Additional Biological Targets through High-Throughput Screening (In Vitro)

The structural similarity of this compound to known neuroactive compounds, particularly phenethylamines, suggests that its biological activity may lie within the central nervous system (CNS). biomolther.orgbiomolther.org The morpholine moiety is present in many CNS-active drugs, where it can modulate properties like blood-brain barrier permeability and target engagement. nih.govacs.org

High-throughput screening (HTS) campaigns are a powerful tool for identifying the biological targets of novel compounds. nih.gov Future in vitro screening efforts for this compound should focus on:

Receptor Binding Assays: A broad panel of CNS receptors, including serotonergic (e.g., 5-HT2A), dopaminergic, and adrenergic receptors, should be investigated. koreascience.kr Phenethylamine derivatives are known to have affinity for these targets. acs.org

Enzyme Inhibition Assays: Key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), should be screened. tandfonline.com

Ion Channel Modulation: The effect of the compound on various ion channels in the CNS could be explored.

Cell-Based Assays: Phenotypic screening using neuronal cell lines could reveal effects on cell viability, neurite outgrowth, or other cellular processes. nih.gov

The results from HLS would provide the first insights into the potential pharmacological profile of this compound and guide further, more focused studies.

Development of Advanced Analytical Techniques for Trace Detection

As with any compound of potential pharmacological interest, the ability to detect and quantify it at low concentrations in various matrices is crucial. This is important for pharmacokinetic studies, metabolism studies, and for monitoring potential environmental contamination.

Future research should focus on developing and validating sensitive and selective analytical methods for this compound. Potential techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of volatile and semi-volatile organic compounds. Derivatization of the morpholine nitrogen may be necessary to improve its chromatographic properties. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile and sensitive technique that would likely be the method of choice for analyzing the compound in biological fluids like plasma and urine. sielc.com

High-Performance Liquid Chromatography (HPLC) with UV detection: This could be a suitable method for quantifying higher concentrations of the compound, for example, in synthetic reaction monitoring or formulation analysis. researchgate.net

The development of these methods will be essential for advancing the study of this compound from basic chemistry to in vivo pharmacology. A summary of potential analytical techniques is provided in Table 2.

Table 2: Potential Analytical Techniques for this compound

Technique Potential Application Advantages Potential Challenges
GC-MS Analysis in simple matrices, metabolite identification High resolution, established libraries May require derivatization, thermal degradation
LC-MS/MS Quantification in biological fluids (plasma, urine) High sensitivity and selectivity, no derivatization needed Matrix effects, cost of instrumentation

Computational Design of Next-Generation Analogues for Specific Academic Inquiries

Computational chemistry and molecular modeling can play a significant role in guiding the future exploration of this compound and its analogues. mdpi.com Once initial biological targets are identified, computational methods can be used to:

Predict Binding Modes: Molecular docking studies can predict how the compound and its analogues bind to the active site of a target protein. researchgate.net

Elucidate Structure-Activity Relationships (SAR): By systematically modifying the structure of the lead compound in silico, researchers can predict which modifications are likely to improve potency and selectivity. koreascience.krnih.gov This can help prioritize the synthesis of new analogues.

Predict ADMET Properties: Computational models can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with more drug-like properties.

These in silico studies can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. acs.org

Collaborative Research Opportunities Across Disciplines

The comprehensive investigation of a novel compound like this compound requires a multidisciplinary approach. Future progress will be significantly enhanced through collaborations between researchers in different fields:

Synthetic Organic Chemists and Chemical Engineers: To develop efficient and scalable synthetic routes.

Pharmacologists and Biochemists: To conduct in vitro and in vivo studies to determine the compound's biological activity and mechanism of action.

Computational Chemists: To perform molecular modeling and SAR studies to guide the design of new analogues. mdpi.com

Analytical Chemists: To develop and validate methods for detecting and quantifying the compound and its metabolites.

Toxicologists: To assess the safety profile of the compound.

Such interdisciplinary collaborations are essential for translating basic scientific discoveries into potential therapeutic applications. liverpool.ac.uk

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-[2-(4-Ethylphenyl)ethyl]morpholine, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves coupling amino alcohols with α-haloacid chlorides, followed by cyclization and reduction. Key intermediates include halogenated precursors (e.g., α-chloroethylphenyl derivatives) and substituted amino alcohols. Reaction optimization may require adjusting solvent polarity (e.g., dichloromethane or THF) and temperature to enhance cyclization efficiency .

Q. Which analytical techniques are recommended for characterizing physicochemical properties of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification, and nuclear magnetic resonance (NMR) for structural confirmation. X-ray crystallography (as demonstrated for analogous morpholine derivatives) resolves stereochemistry and crystal packing .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer : Adhere to GHS guidelines: use nitrile gloves, fume hoods for volatile steps, and explosion-proof equipment due to potential flammability. Consult safety data sheets (SDS) for specific hazards (e.g., acute toxicity) and ensure waste is neutralized before disposal .

Advanced Research Questions

Q. How can steric hindrance during synthesis be mitigated to improve reaction yields?

  • Methodological Answer : Steric challenges in cyclization steps may be addressed via microwave-assisted synthesis (reducing reaction time) or phase-transfer catalysts (e.g., tetrabutylammonium bromide). Solvent optimization (e.g., DMF for polar intermediates) and temperature gradients (20–80°C) can enhance intermediate stability .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) to validate activity. Control variables such as compound purity (≥95% by HPLC), solvent choice (DMSO vs. saline), and cell line selection (e.g., HeLa vs. MCF-7). Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) identifies confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models binding affinity to receptors (e.g., kinase domains), while molecular dynamics (MD) simulations (GROMACS) assess complex stability. Quantitative structure-activity relationship (QSAR) models prioritize structural modifications for enhanced selectivity .

Q. What experimental designs evaluate the compound’s potential as an anticancer agent?

  • Methodological Answer : Use in vitro models (e.g., apoptosis assays with Annexin V staining) and in vivo xenografts (murine models) to assess efficacy. Pair with pharmacokinetic studies (plasma half-life via LC-MS) and toxicity profiling (histopathology of liver/kidney) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in environmental persistence studies?

  • Methodological Answer : Compare degradation rates under standardized OECD guidelines (e.g., hydrolysis at pH 4–9). Use high-resolution mass spectrometry (HRMS) to track transformation products and isotope-labeling (e.g., ¹⁴C) to quantify mineralization pathways .

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. Publicly share raw data via platforms like Zenodo to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.